(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as S-2-(Boc-amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, is an organic compound commonly used in chemical synthesis and research. It is a derivative of indene, a naturally occurring hydrocarbon, and is known for its stability, reactivity, and solubility in organic solvents. S-2-(Boc-amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is used in a variety of applications, including the synthesis of peptides, the development of therapeutic agents, and the preparation of polymers.
Scientific Research Applications
Quantitative Analysis and Chemical Transformations
The tert-butyloxycarbonyl (Boc) group, closely related to the structure of interest, is crucial for the quantitative analysis and modification of amino acids and peptides. Ehrlich-Rogozinski demonstrated a method for cleaving the Boc group from N-blocked amino acids and peptides, providing a basis for precise quantitative analysis (S. Ehrlich-Rogozinski, 1974).
Synthesis of Peptide Isosteres
The synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals has been explored by Groth and Meldal. Their work facilitates the combinatorial solid-phase synthesis of novel peptide isosteres, leveraging tert-butoxycarbonyl-protected compounds for synthesizing complex molecules (T. Groth, M. Meldal, 2001).
N-tert-Butoxycarbonylation Catalysts
Heydari et al. have developed an environmentally benign catalyst for N-tert-butoxycarbonylation of amines, showcasing an efficient and clean method for protecting amines. This work underscores the importance of tert-butoxycarbonyl groups in synthesizing protected amino acids, which are pivotal in peptide synthesis (A. Heydari et al., 2007).
Pharmacological Characterization at Glutamate Receptors
Research by Pinto et al. involves the synthesis and pharmacological characterization of compounds related to (S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid at glutamate receptors. These studies illuminate the role of stereochemistry in the activity and selectivity of compounds at AMPA, KA, and NMDA receptors, contributing to our understanding of glutamatergic neurotransmission (A. Pinto et al., 2008).
Solid-Phase Synthesis Handles
Gaehde and Matsueda synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a handle for the solid-phase synthesis of peptide alpha-carboxamides. This innovation allows for more versatile and efficient peptide synthesis strategies, showcasing the utility of tert-butoxycarbonyl-protected intermediates in advanced synthetic chemistry (S. Gaehde, G. Matsueda, 1981).
properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHRDDQOOBPTC-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CC2=CC=CC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654353 | |
Record name | (2S)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
CAS RN |
181227-47-4 | |
Record name | (2S)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-L-2-Indanylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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